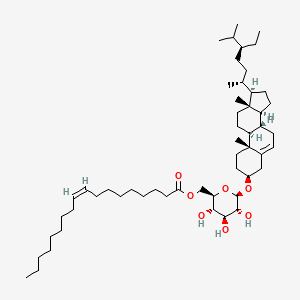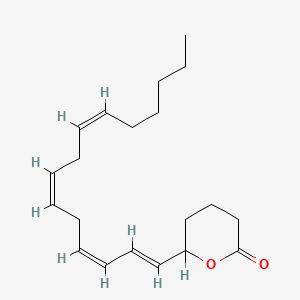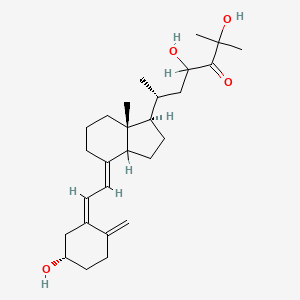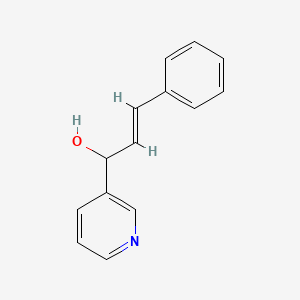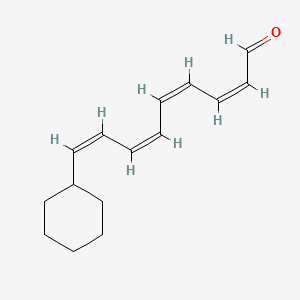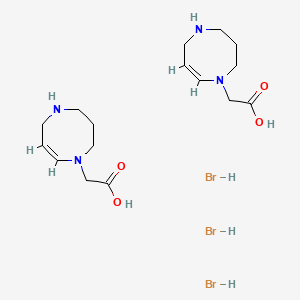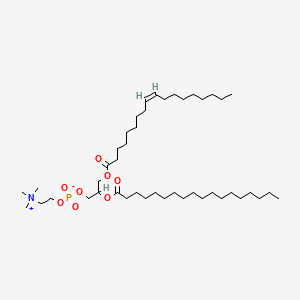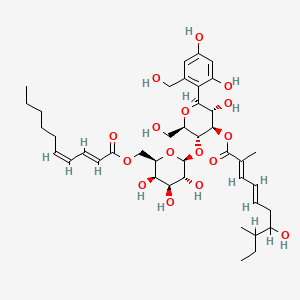![molecular formula C16H14Cl2N2O B1238694 1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dichlorophenyl)methyl]-3-(2-phenylethenyl)urea is a dichlorobenzene.
Wissenschaftliche Forschungsanwendungen
Nitrosated Urea Pesticide Metabolites and Clastogenicity
Nitrosated urea derivatives, including variants of the specified compound, were studied for their clastogenic effects, demonstrating significant chromosomal aberrations and sister-chromatid exchanges in V79-E cells. This research highlights the potential genotoxicity of these compounds (Thust, Mendel, Schwarz, & Warzok, 1980).
Inhibition of Translation Initiation in Cancer Therapy
Symmetrical N,N'-diarylureas, closely related to the compound , were found to activate eIF2α kinase, leading to inhibition of cancer cell proliferation. The study of non-symmetrical hybrid ureas suggests their potential as anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Synthesis and Antitumor Activity of Thiazolyl Urea Derivatives
1-(2,4-dichlorophenyl) urea derivatives were synthesized and showed promising antitumor activities. This research provides insights into the potential medicinal applications of such compounds (Ling, Xin, Zhong, & Jian‐xin, 2008).
Inhibition of Chitin Synthesis in Insecticides
Compounds structurally similar to 1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea have been found to inhibit chitin synthesis in insects, demonstrating their potential as effective insecticides (Deul, Jong, & Kortenbach, 1978).
Antiangiogenic Properties in Cancer Therapeutics
1-Aryl-3-(2-chloroethyl) ureas have shown significant cytotoxicity against cancer cell lines, with some compounds exhibiting potent antiangiogenic activity, highlighting their potential as cancer therapeutics (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Accelerating Epoxy/Dicyandiamide Systems
Ureas, including those related to the specified compound, were found to accelerate epoxy/dicyandiamide systems. This research indicates potential applications in materials science (Fei, 2013).
Eigenschaften
Molekularformel |
C16H14Cl2N2O |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8+ |
InChI-Schlüssel |
RVLWPOYDLHJPLJ-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid](/img/structure/B1238616.png)
